molecular formula C12H11BrO3 B580567 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin CAS No. 10185-03-2

3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin

Cat. No.: B580567
CAS No.: 10185-03-2
M. Wt: 283.121
InChI Key: DGIJUQRAWXZSQC-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromoethyl group at the third position, a hydroxy group at the seventh position, and a methyl group at the fourth position on the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin can be achieved through various synthetic routes. One common method involves the bromination of 7-hydroxy-4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acetone solution, or chromium trioxide in acetic acid, are used under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are used at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 3-(2-azidoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one.

    Oxidation: 3-(2-bromoethyl)-7-oxo-4-methyl-2H-chromen-2-one.

    Reduction: 3-(2-bromoethyl)-7-hydroxy-4-methyl-2H-chroman-2-one.

Scientific Research Applications

3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets. The chromen-2-one scaffold can interact with various biological pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Unique due to the presence of both bromoethyl and hydroxy groups on the chromen-2-one scaffold.

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the bromoethyl group, resulting in different reactivity and biological activity.

    3-(2-Chloroethyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different chemical properties and reactivity.

Uniqueness

3-(2-Bromoethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The modifications made to the basic coumarin structure can significantly influence their biological effects.

Synthesis and Structure

The synthesis of this compound involves the bromination of 7-hydroxy-4-methylcoumarin followed by the introduction of a bromoethyl group. The structural formula can be represented as follows:

C12H11BrO3\text{C}_{12}\text{H}_{11}\text{BrO}_3

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit anticancer properties. For instance, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)12.5Induction of apoptosis
This compoundHeLa (Cervical)15.0DNA damage and oxidative stress
7-Hydroxy-4-methylcoumarinMCF-7 (Breast)10.0Cell cycle arrest

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties. The compound has been evaluated using carrageenan-induced paw edema models in rodents, showing significant reduction in edema volume compared to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Effects

CompoundEdema Reduction (%)Reference Drug
This compound44.05Indomethacin
6-Amino-7-hydroxy-4-methylcoumarin38.10Indomethacin

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound exhibits strong radical scavenging activity, which helps mitigate oxidative stress.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest at specific phases, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of coumarin derivatives in clinical settings:

  • Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
  • Inflammation Model : In a rat model of inflammation, administration of the compound led to a marked decrease in paw swelling, supporting its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

3-(2-bromoethyl)-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIJUQRAWXZSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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